(3S)-1-(3-hydroxy-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
Description
(3S)-1-(3-Hydroxy-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a tetrahydro-β-carboline (THβC) derivative characterized by a 3-hydroxy-4-methoxyphenyl substituent at position 1 and a carboxylic acid group at position 3 of the β-carboline scaffold. THβC derivatives are known for diverse bioactivities, including antimicrobial, antiviral, and neuroprotective effects, often modulated by substituents on the aromatic rings and the core scaffold .
Properties
IUPAC Name |
(3S)-1-(3-hydroxy-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-25-16-7-6-10(8-15(16)22)17-18-12(9-14(21-17)19(23)24)11-4-2-3-5-13(11)20-18/h2-8,14,17,20-22H,9H2,1H3,(H,23,24)/t14-,17?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZJFINUEMXOPS-MBIQTGHCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2C3=C(C[C@H](N2)C(=O)O)C4=CC=CC=C4N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3S)-1-(3-hydroxy-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid belongs to the beta-carboline family, known for their diverse biological activities. This article explores the biological activity of this specific beta-carboline derivative, focusing on its antitumor, trypanocidal, and neuroprotective properties based on various studies.
Antitumor Activity
Beta-carbolines have been extensively studied for their antitumor properties. Research indicates that modifications at specific positions of the beta-carboline scaffold can enhance their cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity : A study evaluated several beta-carboline derivatives for cytotoxicity against human cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The compound exhibited an IC50 value of 5.61 μM against A549 cells, indicating significant cytotoxicity .
- Mechanism of Action : The compound induces apoptosis in a dose-dependent manner and causes cell cycle arrest at the S and G2/M phases. This is associated with decreased levels of cytochrome C in mitochondria and downregulation of the anti-apoptotic protein bcl-2 .
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 5.61 |
| HeLa | 13.94 |
| MCF-7 | 6.39 |
Trypanocidal Activity
The compound has also been evaluated for its potential against Trypanosoma cruzi, the causative agent of Chagas disease.
Key Findings:
- In Vitro Activity : The compound demonstrated a dose-dependent inhibitory effect on the epimastigote form with an IC50 of 14.9 μM. It also showed effectiveness against trypomastigote and amastigote forms with EC50 values of 45 μM and 33 μM respectively .
- Selectivity : Importantly, it exhibited low cytotoxicity towards mammalian cells, with a selectivity index 31 times higher for the parasite than for human cells, indicating its potential as a therapeutic agent against Chagas disease without significant toxicity to host cells .
Neuroprotective Effects
Beta-carbolines are also recognized for their neuroprotective properties, particularly in enhancing GABAergic function.
Key Findings:
- GABAergic Modulation : Chronic administration of beta-carboline-3-carboxylic acid methylamide has been shown to enhance GABAergic transmission, suggesting a potential role in treating neurological disorders .
Summary of Biological Activities
The biological activities of (3S)-1-(3-hydroxy-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be summarized as follows:
| Activity Type | Effectiveness | Mechanism/Notes |
|---|---|---|
| Antitumor | Significant | Induces apoptosis; cell cycle arrest |
| Trypanocidal | Effective | Low toxicity; selective for T. cruzi |
| Neuroprotective | Potentially beneficial | Enhances GABAergic function |
Scientific Research Applications
Biological Activities
Beta-carbolines have been extensively studied for their antitumor , neuroprotective , and anxiolytic properties. The specific compound has shown promise in various studies:
- Antitumor Activity : Research indicates that derivatives of beta-carbolines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds modified at the C3 position have demonstrated enhanced antitumor activity through mechanisms such as DNA intercalation and apoptosis induction .
- Neuroprotective Effects : Beta-carbolines are also implicated in neuroprotection, with some studies suggesting their potential in treating neurodegenerative diseases. They may help mitigate oxidative stress and promote neuronal survival .
Case Studies
Synthesis and Modification
The synthesis of (3S)-1-(3-hydroxy-4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves several chemical reactions that allow for the introduction of various functional groups to enhance its biological properties. Modifications at different positions (C1, C3, N9) can lead to significant changes in activity and selectivity against target cells .
Comparison with Similar Compounds
Analog Compounds :
Methyl (1R,3S)-1-(4-Chlorophenyl)-THβC-3-carboxylate (IV) :
- Substituents: 4-Chlorophenyl (electron-withdrawing) at position 1; methyl ester (-COOCH3) at position 3 .
Methyl (1S,3S)-1-(4-Chlorophenyl)-2-(Chloroacetyl)-THβC-3-carboxylate (XIX) :
(3S)-1-Methyl-THβC-3-carboxylic Acid :
Structural Implications :
- Electron Effects : The 3-hydroxy-4-methoxyphenyl group in the target compound may enhance resonance stabilization compared to 4-chlorophenyl (IV, XIX) or methyl (8) groups.
- Hydrogen Bonding: The phenolic -OH group could improve binding to biological targets (e.g., enzymes or receptors) compared to non-polar substituents.
Physical and Spectral Properties
Table 1: Comparative Physical Data
| Compound | m.p. (°C) | Rf Value (Solvent System) | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound (Hypothetical) | N/A | N/A | C19H18N2O5 | 354.36 |
| Methyl (1R,3S)-1-(4-Chlorophenyl)-IV | 190–193 | 0.49 (CH2Cl2/CH3OH, 98:2) | C19H17ClN2O2 | 340.80 |
| Methyl (1S,3S)-1-(4-Chlorophenyl)-XIX | 228–232 | 0.76 (CH2Cl2/MeOH, 98:2) | C21H18Cl2N2O3 | 417.29 |
| (3S)-1-Methyl-THβC-3-carboxylic Acid | N/A | N/A | C13H14N2O2 | 230.26 |
Key Observations :
- Melting Points : Higher m.p. in XIX (228–232°C) vs. IV (190–193°C) suggests increased crystallinity due to the chloroacetyl group .
- Rf Values : Higher polarity in XIX (Rf = 0.76) correlates with the chloroacetyl substituent enhancing polarity .
Spectroscopic and Analytical Data
Table 2: Comparative Spectral Data
| Compound | IR (cm⁻¹) | ^1H-NMR Highlights (δ, ppm) | MS (m/z) |
|---|---|---|---|
| Methyl (1R,3S)-1-(4-Chlorophenyl)-IV | 3332 (NH), 1708 (C=O) | 7.81 (NH), 5.46 (CHPh), 3.73 (OCH3) | 340 (M+, 100%) |
| Methyl (1S,3S)-1-(4-Chlorophenyl)-XIX | 3246 (NH), 1730, 1658 (C=O) | 10.86 (NH), 6.82 (CHPh), 4.45–4.34 (COCH2Cl) | 417 (M+, 100%) |
Key Differences :
- NH Stretching : Lower IR frequency in XIX (3246 cm⁻¹) vs. IV (3332 cm⁻¹) indicates altered hydrogen-bonding interactions due to the chloroacetyl group .
Implications for Structure–Activity Relationships (SAR)
- Position 1 Substituents: Electron-withdrawing groups (e.g., 4-chlorophenyl in IV and XIX) may enhance stability but reduce solubility.
- Position 3 Functional Groups :
- Carboxylic acid (-COOH) in the target compound vs. methyl ester (-COOCH3) in IV/XIX: The acid form may enhance ionic interactions in biological systems but reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
